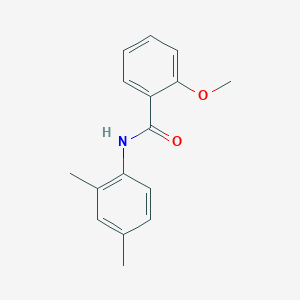

![molecular formula C15H18N2O2 B382133 1-[(4-甲基哌啶-1-基)甲基]吲哚-2,3-二酮 CAS No. 15032-06-1](/img/structure/B382133.png)

1-[(4-甲基哌啶-1-基)甲基]吲哚-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

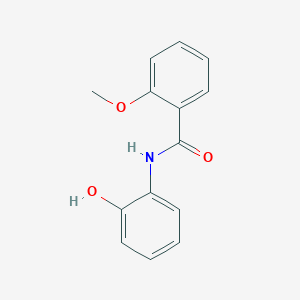

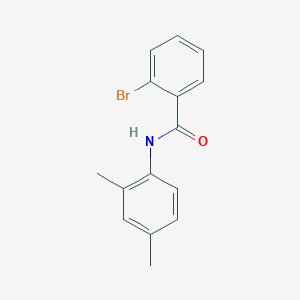

The compound “1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione” is a type of piperidone, which are known for their unique biochemical properties . They serve as precursors to the piperidine ring, which is a common structure in many alkaloid natural products and drug candidates .

Synthesis Analysis

Piperidones are synthesized through various methods and have been bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .Molecular Structure Analysis

The molecular formula of the compound is C15H20N2 . The InChI code is 1S/C15H20N2/c1-12-6-8-17(9-7-12)11-13-10-16-15-5-3-2-4-14(13)15/h2-5,10,12,16H,6-9,11H2,1H3 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 228.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 2 .科学研究应用

吲哚合成与分类

有机合成化学家长期以来一直关注吲哚生物碱,如麦角酸和长春花碱。近年来,人们对开发新的吲哚合成方法产生了浓厚的兴趣。已经提出了一种对所有吲哚合成进行分类的综合框架,该框架将大量的合成策略组织成一个连贯的系统。这种分类有助于理解吲哚合成的历史和现状,有可能避免重复,并鼓励集中精力解决剩余的挑战 (Taber 和 Tirunahari,2011).

基于靛红质的杂环化合物

靛红质及其衍生物以其合成多功能性和生物活性而闻名,是创建各种 N-杂环化合物的关键构建模块。已经总结了 2018 年至 2020 年关于靛红质及其衍生物的 Pfitzinger、开环和扩环反应的文献,突出了新杂环化合物的产生,并激发了该领域的进一步研究 (Sadeghian Zahra Sadeghian 和 Bayat,2022).

靛红质作为抗惊厥剂

靛红质及其类似物充当多种药理活性化合物的先驱。靛红质的一个特定衍生物已被确认为有效的抗惊厥剂,其中 Schiff 碱基是发现最有效的衍生物之一。这篇综述重点关注靛红质的合成及其作为抗惊厥剂的生物活性,表明靛红质在开发用于治疗目的的杂环化合物中的重要性 (Mathur 和 Nain,2014).

靛红质的生物活性和衍生化

靛红质 (IST) 是一种药理活性化合物,可用作各种药物合成的前体。基于 IST 的类似物的开发因其治疗重要性而备受关注,包括镇痛、抗癌、抗炎和抗病毒活性。本报告综述了设计和合成基于 IST 的化合物的不同策略,展示了它们的生物活性和进一步研究和修饰以开发新的治疗实体的潜力 (Chauhan 等,2020).

未来方向

作用机制

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that indole derivatives can act as building blocks in the synthesis of more complex molecules that mimic or interfere with the action of natural neurotransmitters .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, affecting a broad range of biochemical pathways .

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that the action of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

生化分析

Biochemical Properties

1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s indole structure allows it to participate in binding interactions with enzymes such as cytochrome P450, which plays a role in its metabolism . Additionally, it may interact with proteins involved in cell signaling pathways, influencing cellular responses and biochemical processes.

Cellular Effects

The effects of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the levels of neurotransmitters such as glutamate and acetylcholine in the brain, which are associated with learning and memory

Molecular Mechanism

At the molecular level, 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes.

Dosage Effects in Animal Models

The effects of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cognitive function and neurotransmitter levels. At higher doses, it can exhibit toxic or adverse effects, such as neurotoxicity or hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent breakdown . The compound’s metabolism can affect metabolic flux and the levels of metabolites in the body, influencing its overall biochemical activity.

Transport and Distribution

Within cells and tissues, 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects.

属性

IUPAC Name |

1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-6-8-16(9-7-11)10-17-13-5-3-2-4-12(13)14(18)15(17)19/h2-5,11H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYUSLHSUTUBIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

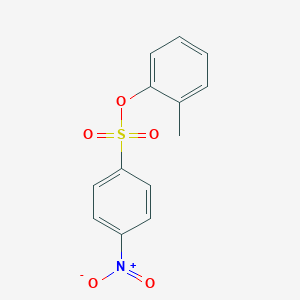

![N'-[(4-isobutoxyphenyl)(4-methoxyphenyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B382050.png)

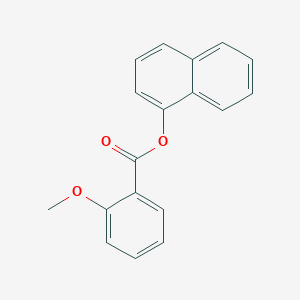

![[4-(Dimethylamino)phenyl][4-(octyloxy)phenyl]methanone](/img/structure/B382053.png)

methanone oxime](/img/structure/B382054.png)

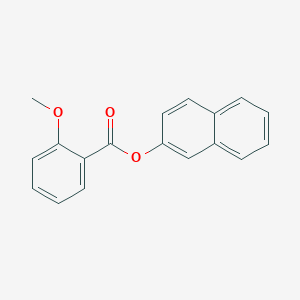

![N'-{(4-methoxyphenyl)[4-(octyloxy)phenyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B382058.png)

![5,7-Diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B382062.png)